molecular formula C13H34O3Si3 B14683179 Butane, 1,2,4-tris(trimethylsiloxy)- CAS No. 33581-75-8

Butane, 1,2,4-tris(trimethylsiloxy)-

Cat. No.: B14683179
CAS No.: 33581-75-8
M. Wt: 322.66 g/mol
InChI Key: ZWTQGTCQGKKVSN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Butane, 1,2,4-tris(trimethylsiloxy)- typically involves the reaction of 1,2,4-butanetriol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

1,2,4-Butanetriol+3(CH3)3SiClButane, 1,2,4-tris(trimethylsiloxy)-+3HCl\text{1,2,4-Butanetriol} + 3 \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{Butane, 1,2,4-tris(trimethylsiloxy)-} + 3 \text{HCl} 1,2,4-Butanetriol+3(CH3​)3​SiCl→Butane, 1,2,4-tris(trimethylsiloxy)-+3HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Butane, 1,2,4-tris(trimethylsiloxy)- undergoes various chemical reactions, including:

    Hydrolysis: The trimethylsiloxy groups can be hydrolyzed to yield 1,2,4-butanetriol and trimethylsilanol.

    Substitution: The trimethylsiloxy groups can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The butane backbone can undergo oxidation and reduction reactions, although these are less common compared to reactions involving the trimethylsiloxy groups.

Common reagents used in these reactions include water or acids for hydrolysis, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butane, 1,2,4-tris(trimethylsiloxy)- has several applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions at other functional groups.

    Biology: The compound can be used in the synthesis of biologically active molecules, where the trimethylsiloxy groups protect hydroxyl groups during multi-step syntheses.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Butane, 1,2,4-tris(trimethylsiloxy)- primarily involves the reactivity of the trimethylsiloxy groups. These groups can be easily removed under acidic or basic conditions, revealing the underlying hydroxyl groups. This property is exploited in organic synthesis to protect hydroxyl groups temporarily. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Butane, 1,2,4-tris(trimethylsiloxy)- can be compared with other similar compounds such as:

The uniqueness of Butane, 1,2,4-tris(trimethylsiloxy)- lies in its specific substitution pattern, which provides distinct reactivity and stability compared to its analogs.

Properties

CAS No.

33581-75-8

Molecular Formula

C13H34O3Si3

Molecular Weight

322.66 g/mol

IUPAC Name

1,4-bis(trimethylsilyloxy)butan-2-yloxy-trimethylsilane

InChI

InChI=1S/C13H34O3Si3/c1-17(2,3)14-11-10-13(16-19(7,8)9)12-15-18(4,5)6/h13H,10-12H2,1-9H3

InChI Key

ZWTQGTCQGKKVSN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCC(CO[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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